

# An In-depth Technical Guide to ATTO 610: Properties and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ATTO 610**

Cat. No.: **B12058148**

[Get Quote](#)

This technical guide provides a comprehensive overview of the fluorescent dye **ATTO 610**, with a focus on its core photophysical properties for researchers, scientists, and professionals in drug development. **ATTO 610** is a fluorescent label designed for life science applications, including the labeling of proteins, DNA, and RNA.<sup>[1][2][3][4]</sup> It is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.<sup>[1][2][3][4]</sup>

## Core Photophysical and Chemical Properties

**ATTO 610** is a cationic dye that carries a net positive charge of +1 after being coupled to a substrate.<sup>[1][2]</sup> It is moderately hydrophilic and soluble in polar solvents such as acetonitrile, dimethylformamide (DMF), and dimethylsulfoxide (DMSO).<sup>[1][3]</sup> A key characteristic is its pH sensitivity; the dye is stable up to pH 8 but shows slow degradation at higher pH levels.<sup>[1][2][4]</sup>

The strong light absorption and high fluorescence make **ATTO 610** a suitable candidate for high-sensitivity detection, including single-molecule studies.<sup>[1][3]</sup>

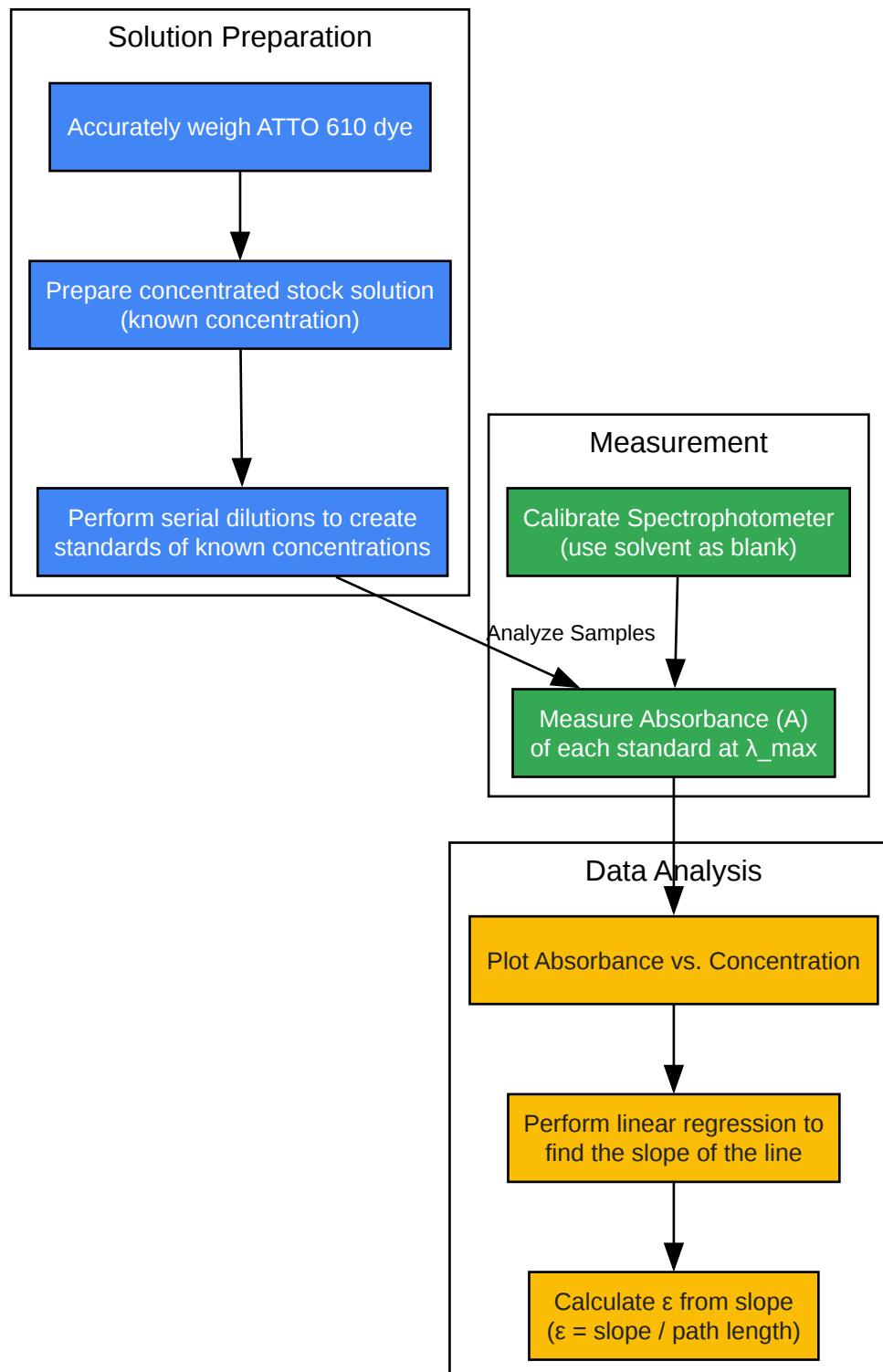
## Quantitative Data Summary

The optical properties of the carboxy derivative of **ATTO 610** have been determined in aqueous solutions, such as phosphate-buffered saline (PBS) at pH 7.4.<sup>[1][2]</sup> The key quantitative data are summarized in the table below for easy reference.

| Property                                         | Value                                                  | Notes                                                         |
|--------------------------------------------------|--------------------------------------------------------|---------------------------------------------------------------|
| Molar Extinction Coefficient (ε <sub>max</sub> ) | 1.5 x 10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup> | At the absorption maximum.[1][2][3][5]                        |
| Absorption Maximum (λ <sub>abs</sub> )           | 616 nm                                                 | In PBS, pH 7.4.[1][2][5]                                      |
| Emission Maximum (λ <sub>fl</sub> )              | 633 nm                                                 | In PBS, pH 7.4.[1][2][5]                                      |
| Fluorescence Quantum Yield (η <sub>fl</sub> )    | 70 %                                                   | [1][2]                                                        |
| Fluorescence Lifetime (t <sub>fl</sub> )         | 3.2 ns                                                 | [1][2]                                                        |
| Correction Factor (CF260)                        | 0.03                                                   | For determination of dye-DNA conjugate labeling.[1][2][6]     |
| Correction Factor (CF280)                        | 0.06                                                   | For determination of dye-protein conjugate labeling.[1][2][6] |

## Experimental Protocols

### 1. General Protocol for Determining Molar Extinction Coefficient


The molar extinction coefficient ( $\epsilon$ ) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law,  $A = \epsilon bc$ , where  $A$  is the absorbance,  $b$  is the path length of the cuvette (typically 1 cm), and  $c$  is the molar concentration of the substance.

#### Methodology:

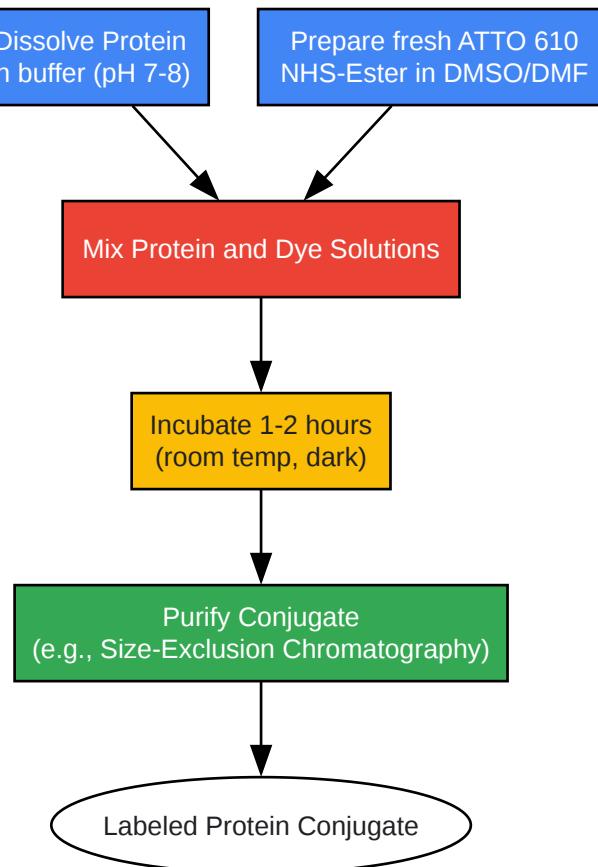
- Preparation of Stock Solution: Prepare a concentrated stock solution of **ATTO 610** (carboxy derivative) of a precisely known concentration in a suitable solvent (e.g., DMSO or PBS, pH 7.4). This requires accurate weighing of the dye.
- Serial Dilutions: Perform a series of dilutions from the stock solution to create several solutions of decreasing, known concentrations.
- Spectrophotometer Measurement:

- Use a calibrated spectrophotometer to measure the absorbance of each dilution at the absorption maximum of **ATTO 610** (~616 nm).
- Use the same solvent as a blank to zero the spectrophotometer before measurements.
- Data Analysis:
  - Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis.
  - The resulting plot should be a straight line passing through the origin, confirming the Beer-Lambert law holds in this concentration range.
  - The molar extinction coefficient ( $\epsilon$ ) is calculated from the slope of this line (slope =  $\epsilon b$ ). With a path length (b) of 1 cm, the slope is equal to  $\epsilon$ .

## Workflow for Molar Extinction Coefficient Determination

[Click to download full resolution via product page](#)

Workflow for determining the molar extinction coefficient.


## 2. General Protocol for Biomolecule Labeling

**ATTO 610** is available in several reactive forms, such as NHS-ester for labeling primary amines and maleimide for labeling sulfhydryl groups.[1][3]

NHS-Ester Labeling of Proteins:

- Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate or bicarbonate buffer) at a pH between 7 and 8.
- Prepare a fresh stock solution of **ATTO 610** NHS-ester in anhydrous DMSO or DMF immediately before use.[1][3]
- Add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized but typically ranges from 5:1 to 20:1.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Separate the labeled protein conjugate from the unreacted free dye using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.

## Protein Labeling Workflow with ATTO 610 NHS-Ester

[Click to download full resolution via product page](#)Workflow for labeling proteins with **ATTO 610 NHS-Ester**.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [downloads.leica-microsystems.com](http://downloads.leica-microsystems.com) [downloads.leica-microsystems.com]
- 2. [sigmaaldrich.com](http://sigmaaldrich.com) [sigmaaldrich.com]
- 3. [leica-microsystems.com](http://leica-microsystems.com) [leica-microsystems.com]
- 4. [sigmaaldrich.com](http://sigmaaldrich.com) [sigmaaldrich.com]

- 5. Fluorescent Labels | Products | Leica Microsystems [[leica-microsystems.com](http://leica-microsystems.com)]
- 6. [leica-microsystems.com](http://leica-microsystems.com) [[leica-microsystems.com](http://leica-microsystems.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to ATTO 610: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12058148#atto-610-molar-extinction-coefficient-value>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)